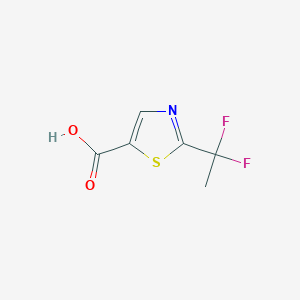![molecular formula C14H11FN2O2S2 B2971920 S-[2-[(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate CAS No. 851716-65-9](/img/structure/B2971920.png)
S-[2-[(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-[2-[(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate is a useful research compound. Its molecular formula is C14H11FN2O2S2 and its molecular weight is 322.37. The purity is usually 95%.
BenchChem offers high-quality S-[2-[(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-[2-[(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
Benzothiazole derivatives have been explored for their corrosion inhibiting properties. Specifically, studies have shown that certain benzothiazole compounds can offer significant protection against steel corrosion in acidic environments. This efficacy is attributed to their ability to adsorb onto metal surfaces through both physical and chemical interactions, providing a barrier against corrosive agents. The effectiveness of these compounds is further supported by electrochemical impedance spectroscopy, potentiodynamic polarization, and weight loss methods, alongside quantum chemical analyses using density functional theory (DFT) to understand the molecular basis of their action (Hu et al., 2016).
Antimicrobial and Antifungal Activities
Benzothiazole derivatives have also been synthesized and tested for their antimicrobial and antifungal potentials. For instance, a series of novel benzothiazole amides have demonstrated comparable or superior activity against various bacterial and fungal strains relative to standard antibiotics such as chloramphenicol and amphotericin B. These findings highlight the potential of benzothiazole derivatives in contributing to the development of new antimicrobial agents, offering a promising direction for addressing drug-resistant infections (Pejchal et al., 2015).
Antitumor Activities
Research into benzothiazole derivatives has extended into the oncology field, where various compounds have been synthesized and evaluated for their antitumor activities. Studies have identified specific benzothiazole compounds that exert cytostatic effects against a range of malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma cells. These findings suggest a potential therapeutic application of benzothiazole derivatives in cancer treatment, warranting further investigation to fully understand their mechanism of action and therapeutic efficacy (Racané et al., 2006).
Antimycobacterial Activity
Benzothiazole compounds have shown promise in antimycobacterial applications as well. Certain synthesized fluoro benzothiazolo imidazole compounds have exhibited significant antimicrobial activity. This activity underscores the potential utility of benzothiazole derivatives in developing treatments for mycobacterial infections, such as tuberculosis, highlighting an area of medical research where these compounds could have a significant impact (Sathe et al., 2011).
Propriétés
IUPAC Name |
S-[2-[(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2S2/c1-3-6-17-11-5-4-10(15)7-12(11)21-14(17)16-13(19)8-20-9(2)18/h1,4-5,7H,6,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEATJAAAMIVPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)N=C1N(C2=C(S1)C=C(C=C2)F)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-[2-[(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

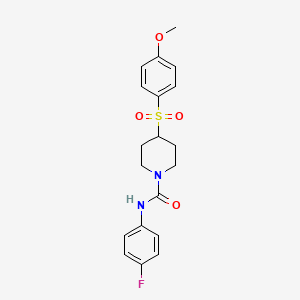
![5-(benzyloxy)-N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2971840.png)
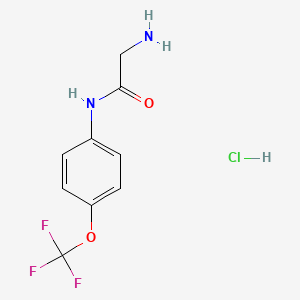
![4-(4-methoxybenzyl)-5-[1-(3-thienylcarbonyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2971847.png)
![Ethyl 4-[[2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2971848.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2971849.png)

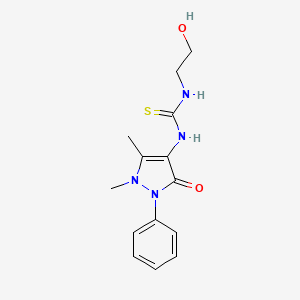
![N-[2-fluoro-5-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2971853.png)
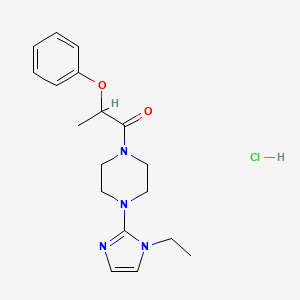
![[4-(1-Aminoethyl)piperidin-1-yl]-[4-(difluoromethyl)-3-fluorophenyl]methanone;hydrochloride](/img/structure/B2971855.png)

